molecular formula C14H14ClNO3 B6700628 N-[1-(4-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide

N-[1-(4-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide

Cat. No.: B6700628
M. Wt: 279.72 g/mol
InChI Key: NTYMKBRTXZZGSC-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a carboxamide group, and a chlorophenyl moiety

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-18-9-13(10-2-4-12(15)5-3-10)16-14(17)11-6-7-19-8-11/h2-8,13H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYMKBRTXZZGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=C(C=C1)Cl)NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide typically involves the reaction of 4-chlorobenzyl chloride with 2-methoxyethylamine to form N-[1-(4-chlorophenyl)-2-methoxyethyl]amine. This intermediate is then reacted with furan-3-carboxylic acid chloride under appropriate conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-[1-(4-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)-2-methoxyethyl]benzamide
  • N-[1-(4-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide
  • N-[1-(4-chlorophenyl)-2-methoxyethyl]pyrrole-3-carboxamide

Uniqueness

N-[1-(4-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring can participate in specific interactions and reactions that are not possible with other heterocyclic systems, making this compound valuable for various research and industrial applications.

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